molecular formula C15H16O5 B132249 (-)-Corey lactone benzoate CAS No. 39746-00-4

(-)-Corey lactone benzoate

Cat. No.: B132249
CAS No.: 39746-00-4
M. Wt: 276.28 g/mol
InChI Key: OBRRYUZUDKVCOO-FVCCEPFGSA-N
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Description

Corey Lactone Benzoate is a significant intermediate in the synthesis of prostaglandins, which are compounds with diverse physiological functions. It was first synthesized by Elias James Corey, a renowned chemist. The molecular formula of Corey Lactone Benzoate is C15H16O5, and it is known for its role in organic synthesis, particularly in the preparation of various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Corey Lactone Benzoate can be synthesized through a benzoylation reaction of Corey Lactone. The process involves the following steps:

Industrial Production Methods: The industrial production of Corey Lactone Benzoate follows similar synthetic routes but is optimized for higher yields and purity. The process is designed to be simple, cost-effective, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Corey Lactone Benzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions include various prostaglandin analogs and other biologically active compounds .

Scientific Research Applications

Corey Lactone Benzoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a chiral building block in the synthesis of complex molecules.

    Biology: It is used in the study of prostaglandins and their physiological roles.

    Medicine: It is a precursor in the synthesis of prostaglandin-based drugs, which are used to treat various conditions such as inflammation and cardiovascular diseases.

    Industry: It is employed in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Corey Lactone Benzoate involves its role as an intermediate in the synthesis of prostaglandins. Prostaglandins are lipid compounds that act as local hormones, regulating various physiological processes such as inflammation, blood flow, and the formation of blood clots.

Comparison with Similar Compounds

    Corey Lactone: The parent compound from which Corey Lactone Benzoate is derived.

    Prostaglandin Analogs: Compounds structurally similar to prostaglandins, often synthesized using Corey Lactone Benzoate as an intermediate.

Uniqueness: Corey Lactone Benzoate is unique due to its specific structure, which allows for the efficient introduction of chirality into target molecules. This property makes it an invaluable tool in the synthesis of prostaglandins and other biologically active compounds .

Properties

IUPAC Name

[(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2/t10-,11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRRYUZUDKVCOO-FVCCEPFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960341
Record name 4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39746-00-4
Record name (3aR,4S,5R,6aS)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39746-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3aR-(3aα,4α,5β,6aα)]-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl benzoate
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